molecular formula C24H32N2O3 B2397168 4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide CAS No. 954047-35-9

4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide

Cat. No. B2397168
CAS RN: 954047-35-9
M. Wt: 396.531
InChI Key: LCNXDWHATHBKQB-UHFFFAOYSA-N
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Description

“4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” is a chemical compound. It has a molecular formula of C20H24N2O3 . It is a benzamide derivative .


Synthesis Analysis

Benzamides, including “4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and ultrasonic irradiation . The synthesis is considered a green, rapid, mild, and highly efficient pathway .


Molecular Structure Analysis

The molecular structure of “4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” can be analyzed using various methods such as X-ray diffraction (XRD), single-cell microfluorimetry, and patch-clamp in whole-cell configuration .

Scientific Research Applications

Synthesis and Polymer Applications

Polyamide Synthesis : Research demonstrates the synthesis of polyamides with flexible main-chain ether linkages, showing applications in creating transparent, flexible, and tough films. These materials exhibit high thermal stability and solubility in polar solvents, suggesting their use in high-performance materials and coatings (Hsiao et al., 2000).

Functionalized Polymers : Another study focuses on the anionic synthesis of aromatic amide and carboxyl functionalized polymers, showcasing the utility of such compounds in modifying polymer chain ends. This process allows for the creation of materials with specific properties, useful in a variety of applications including drug delivery systems (Summers & Quirk, 1998).

Chemical Reactions and Methodologies

Chain-growth Polycondensation : Innovative synthesis methods for well-defined aramides and block copolymers containing aramide have been developed. These methods enable the production of materials with precise molecular weights and low polydispersity, critical for advanced materials science applications (Yokozawa et al., 2002).

Nucleophilic Substitutions and Radical Reactions : Research into tert-Butyl phenylazocarboxylates explores their utility as building blocks in synthetic organic chemistry, demonstrating their versatility in nucleophilic substitutions and radical reactions. This work highlights the potential of such compounds in synthesizing complex organic molecules (Jasch et al., 2012).

Material Science and Organic Chemistry

Heterocyclic Chemistry : Studies on the synthesis and reactions of new 1,3-dioxa-2-bora heterocycles derived from o-hydroxybenzyl alcohol indicate the potential of these compounds in creating novel materials with unique properties. Such research is foundational in the development of new materials for various industrial applications (Srivastava & Bhardwaj, 1978).

Future Directions

The future directions for the study of “4-isopropoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, and potential applications in various industries .

properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-19(2)29-22-12-10-21(11-13-22)24(27)25-14-6-7-15-26-16-17-28-23(18-26)20-8-4-3-5-9-20/h3-5,8-13,19,23H,6-7,14-18H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNXDWHATHBKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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